2-(3-Aminospiro[3.3]heptan-1-yl)acetic acid;hydrochloride
Description
2-(3-Aminospiro[3.3]heptan-1-yl)acetic acid hydrochloride is a spirocyclic compound featuring a seven-membered spiro[3.3]heptane core with an amino group at position 3 and an acetic acid moiety at position 1, stabilized as a hydrochloride salt.
Properties
IUPAC Name |
2-(3-aminospiro[3.3]heptan-1-yl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c10-7-4-6(5-8(11)12)9(7)2-1-3-9;/h6-7H,1-5,10H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDIABUTZSBTJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(CC2N)CC(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminospiro[3.3]heptan-1-yl)acetic acid;hydrochloride typically involves the following steps:
Formation of the Spirocyclic Ring: The spirocyclic ring can be formed through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with an amine.
Introduction of the Amino Group: The amino group can be introduced through reductive amination or other suitable methods.
Acetylation: The acetic acid moiety can be introduced through acetylation reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminospiro[3.3]heptan-1-yl)acetic acid;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or aldehydes.
Reduction: Reduced forms such as amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-(3-Aminospiro[3.3]heptan-1-yl)acetic acid;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Aminospiro[3.3]heptan-1-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Findings:
- Collision Cross-Section (CCS) : 3-Methoxyspiro[3.3]heptan-1-amine hydrochloride exhibits a predicted CCS of 136.9 Ų for [M+H]⁺, suggesting compact molecular geometry suitable for mass spectrometry-based profiling .
- Purity: High-purity analogs like 6-Aminospiro[3.3]heptan-2-ol hydrochloride (97%) are commercially available, ensuring reliability in experimental applications .
- Thermal Stability : While direct data are lacking, related spirocyclic hydrochlorides (e.g., 3-phenyl derivative) are typically stored at 2–8°C, indicating sensitivity to heat .
Material Science:
- Rigid spirocyclic frameworks are explored for designing high-performance polymers or catalysts, leveraging their stereochemical stability .
Biological Activity
2-(3-Aminospiro[3.3]heptan-1-yl)acetic acid; hydrochloride is a chemical compound characterized by its unique spirocyclic structure, which consists of a spiro[3.3]heptane ring system. This compound is of significant interest in various fields of scientific research due to its potential biological activity and interactions with biomolecules. Its molecular formula is , and it has been explored for its therapeutic properties, particularly in medicinal chemistry.
The biological activity of 2-(3-Aminospiro[3.3]heptan-1-yl)acetic acid; hydrochloride is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The compound may modulate the activity of these targets, influencing various biochemical pathways.
Potential Mechanisms Include:
- Receptor Binding: The spirocyclic structure allows the compound to fit into specific binding sites on receptors, potentially altering their activity.
- Enzyme Modulation: The amino group can form hydrogen bonds, enhancing binding affinity and influencing enzyme kinetics.
Research Findings
Recent studies have highlighted the compound's potential applications in medicinal chemistry, particularly in developing new therapeutic agents. Here are some notable findings:
- Antimicrobial Activity: Research indicates that compounds with similar structures exhibit antimicrobial properties, suggesting that 2-(3-Aminospiro[3.3]heptan-1-yl)acetic acid; hydrochloride may also possess such effects.
- Anti-inflammatory Properties: Investigations into related compounds have shown anti-inflammatory effects, indicating potential applications in treating inflammatory diseases.
- Neuropharmacological Effects: The unique structure may allow for interactions with neurotransmitter systems, warranting further exploration in neuropharmacology.
Case Studies
Several case studies illustrate the biological activity of related compounds, providing insight into the potential effects of 2-(3-Aminospiro[3.3]heptan-1-yl)acetic acid; hydrochloride:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro using related spirocyclic compounds. |
| Study 2 | Anti-inflammatory Effects | Found that similar compounds reduced inflammatory markers in animal models, suggesting potential therapeutic applications. |
| Study 3 | Neuropharmacology | Investigated the effects on neurotransmitter release and receptor modulation, showing promise for neurological disorders. |
Synthesis Methods
The synthesis of 2-(3-Aminospiro[3.3]heptan-1-yl)acetic acid; hydrochloride involves several key steps:
- Formation of the Spirocyclic Ring: This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Amino Group: Typically done via reductive amination or other suitable methods.
- Acetylation: The acetic acid moiety is introduced through acetylation reactions.
- Hydrochloride Formation: The final product is obtained by reacting the free base with hydrochloric acid.
Chemical Reactions
The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can lead to a range of derivatives useful for further research.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Formation of oxo derivatives | KMnO4, CrO3 |
| Reduction | Conversion to reduced forms | NaBH4, LiAlH4 |
| Substitution | Nucleophilic substitution reactions | Alkyl halides, acyl chlorides |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
